molecular formula C23H21NO4 B3985088 (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B3985088
M. Wt: 375.4 g/mol
InChI Key: WLRAUYPPOSKGBA-CCEZHUSRSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a phenoxyphenylamino group connected by a propenone linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of 3,4-dimethoxybenzaldehyde and 4-phenoxyaniline.

    Condensation reaction: These intermediates undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can be compared with other similar compounds, such as:

    (2E)-1-(3,4-dimethoxyphenyl)-3-(phenylamino)prop-2-en-1-one: This compound lacks the phenoxy group, which may affect its chemical reactivity and biological activity.

    (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one: The presence of a methoxy group instead of a phenoxy group can lead to differences in solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-26-22-13-8-17(16-23(22)27-2)21(25)14-15-24-18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-16,24H,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRAUYPPOSKGBA-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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